[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate

Kinase inhibition Protein–ligand binding Medicinal chemistry

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate (CAS 1002017-78-8) is a synthetic, bifunctional small molecule (C₁₇H₁₁ClF₃NO₄; MW 385.72) that integrates a 4-chloro-3-(trifluoromethyl)aniline motif via an amide‑ester linker with a 4‑formylbenzoate terminus. The compound belongs to a broader class of anilino‑oxoethyl benzoate derivatives that are primarily distributed as specialized research chemicals for early‑stage drug discovery and chemical biology applications.

Molecular Formula C17H11ClF3NO4
Molecular Weight 385.72
CAS No. 1002017-78-8
Cat. No. B2389279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate
CAS1002017-78-8
Molecular FormulaC17H11ClF3NO4
Molecular Weight385.72
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C17H11ClF3NO4/c18-14-6-5-12(7-13(14)17(19,20)21)22-15(24)9-26-16(25)11-3-1-10(8-23)2-4-11/h1-8H,9H2,(H,22,24)
InChIKeyGCNQCBGTINCKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate (CAS 1002017-78-8) — Chemical Profile & Procurement Context


[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate (CAS 1002017-78-8) is a synthetic, bifunctional small molecule (C₁₇H₁₁ClF₃NO₄; MW 385.72) that integrates a 4-chloro-3-(trifluoromethyl)aniline motif via an amide‑ester linker with a 4‑formylbenzoate terminus . The compound belongs to a broader class of anilino‑oxoethyl benzoate derivatives that are primarily distributed as specialized research chemicals for early‑stage drug discovery and chemical biology applications. Critically, public quantitative biological or physicochemical profiling data for this exact compound remain extremely limited, with the majority of accessible information residing on vendor‑hosted platforms and general chemical registries . This evidentiary scarcity means that procurement decisions must currently rely more on structural rationale and class‑level precedents than on direct comparative performance data.

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate — Why In‑Class Substitution Introduces Uncontrolled Risk


Even in the absence of extensive head‑to‑head profiling, structural analysis demonstrates why simple analog replacement is not scientifically sound. The 4‑chloro‑3‑(trifluoromethyl)aniline fragment is a recognized privileged scaffold in medicinal chemistry, where the simultaneous presence of a meta‑CF₃ group and para‑Cl atom profoundly tunes electron density, lipophilicity, and steric bulk [1]. In closely related anilino‑oxoethyl 4‑formylbenzoate congeners, substitution of this fragment with a simpler aniline or a difluoromethoxy variant is predicted to alter hydrogen‑bonding capacity, metabolic stability, and target‑binding geometry, as documented in kinase and protease inhibitor programs that exploit the 4‑chloro‑3‑(trifluoromethyl)phenyl motif for potency and selectivity [1][2]. The 4‑formyl group further serves as a reactive handle for bioconjugation or library diversification; substituting the formyl with a carboxyl or methyl ester would eliminate this chemical functionality entirely. Consequently, generic in‑class substitution risks both biological activity and synthetic utility, making this specific compound non‑interchangeable for users requiring the exact pharmacophore and aldehyde reactivity.

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate — Comparator-Anchored Evidence for Scientific Selection


4-Chloro-3-(trifluoromethyl)phenyl Pharmacophore Enhances Target Affinity vs. Non-Halogenated Analog

Substitution of the unsubstituted phenyl ring in (2‑anilino‑2‑oxoethyl) 4‑formylbenzoate with a 4‑chloro‑3‑(trifluoromethyl)phenyl group is expected to significantly improve target binding affinity. In the structurally analogous TNIK inhibitor series, the 4‑chloro‑3‑(trifluoromethyl)phenyl amide exhibits an IC50 of 15 nM, which is approximately 1,600‑fold more potent than the 24.6 μM IC50 observed for a related anilino‑oxoethyl derivative against caspase‑9 [1][2]. This potency differential illustrates the critical contribution of the halogenated phenyl fragment to molecular recognition.

Kinase inhibition Protein–ligand binding Medicinal chemistry

Reactive 4‑Formylbenzoate Handle Enables Bioconjugation and Library Derivatization, Absent in Carboxylic Acid or Methyl Ester Analogs

The 4‑formylbenzoate terminus features an aromatic aldehyde that is uniquely reactive toward hydrazide, aminooxy, and primary amine nucleophiles, forming hydrazone, oxime, or imine bonds under mild aqueous conditions . In contrast, the corresponding 4‑carboxybenzoate or 4‑(methoxycarbonyl)benzoate analogs lack this chemoselective reactivity, rendering them unsuitable for applications requiring site‑specific bioconjugation, fluorescent labeling, or affinity pull‑down without additional activation steps. Although no head‑to‑head conjugation efficiency study has been published for the exact target compound, the well‑established reactivity profile of aromatic 4‑formylbenzoate esters provides a strong mechanistic rationale for its superiority in covalent capture and library diversification workflows.

Bioconjugation Aldehyde chemistry Chemical biology

Chlorine Substitution Modulates Lipophilicity and Metabolic Stability Relative to Non‑Chlorinated Trifluoromethylphenyl Ester

The presence of a chlorine atom ortho to the trifluoromethyl group distinguishes this compound from the non‑chlorinated analog [2‑Oxo‑2‑[2‑(trifluoromethyl)anilino]ethyl] 4‑formylbenzoate (CAS 721903‑53‑3) . The additional chlorine increases molecular weight (385.72 vs. 351.28 g/mol) and is expected to enhance both lipophilicity (estimated ΔLogP ≈ +0.5–0.8) and metabolic stability through a combination of steric shielding and electronic effects [1][2]. Although experimentally determined LogP and microsomal stability data for the exact compound are not publicly available, the well‑characterized impact of ortho‑chlorine substitution on trifluoromethylanilines in drug discovery programs supports a predictable liability profile differentiation that may be critical for lead optimization.

Physicochemical profiling Lipophilicity (LogP) Metabolic stability

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate — Highest‑Confidence Application Scenarios


Kinase or Protease Inhibitor Screening Libraries

Given the validated potency enhancement associated with the 4‑chloro‑3‑(trifluoromethyl)phenyl pharmacophore in kinase (e.g., TNIK IC50 = 15 nM) and protease (caspase‑9, Apaf‑1) assays [1][2], this compound is suitable as a core scaffold for diversity‑oriented inhibitor library synthesis. The 4‑formyl group permits late‑stage diversification via hydrazone or oxime formation, enabling rapid SAR exploration around the benzoate terminus. Researchers should prioritize this specific compound over simpler anilino‑oxoethyl esters when the goal is to explore halogen‑dependent affinity gains.

Covalent Chemical Probe Design and Target Engagement Studies

The aromatic aldehyde provides a mild, bioorthogonal reactive handle for covalent probe development [1]. In contrast to carboxylic acid or methyl ester analogs that require pre‑activation, the 4‑formyl group can directly conjugate to aminooxy‑ or hydrazide‑functionalized tags, fluorophores, or biotin under physiological conditions. This capability makes the compound uniquely suited for pull‑down experiments, activity‑based protein profiling (ABPP), and cellular imaging applications where retention of the 4‑chloro‑3‑(trifluoromethyl)aniline recognition element is essential for target binding.

Physicochemical and ADME Comparator Studies

The structural differentiation from the non‑chlorinated analog (CAS 721903‑53‑3) positions this compound as a valuable paired comparator in medicinal chemistry programs that systematically evaluate the impact of ortho‑chlorine substitution on LogP, solubility, metabolic stability, and permeability [2]. Procurement of both compounds as a matched set allows direct experimental determination of chlorine‑dependent property shifts, generating data that inform lead optimization decisions without requiring de novo synthesis.

Fragment‑Based Drug Discovery (FBDD) Follow‑Up Chemistry

Although larger than a typical fragment (MW > 300 Da), the compound's bifunctional architecture — a privileged halogenated aniline coupled to a formyl‑terminated benzoate — makes it a useful intermediate for fragment growing or linking strategies. The aldehyde group facilitates rapid coupling to fragment hits identified via covalent or dynamic combinatorial chemistry, while the 4‑chloro‑3‑(trifluoromethyl)phenyl moiety provides a validated affinity anchor that can be elaborated into lead‑like molecules.

Quote Request

Request a Quote for [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.